![molecular formula C21H19FN4O2S B2385215 N1-(2-(4-フルオロフェニル)-4,6-ジヒドロ-2H-チエノ[3,4-c]ピラゾール-3-イル)-N2-フェネチルオキサラミド CAS No. 900010-24-4](/img/structure/B2385215.png)
N1-(2-(4-フルオロフェニル)-4,6-ジヒドロ-2H-チエノ[3,4-c]ピラゾール-3-イル)-N2-フェネチルオキサラミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-phenethyloxalamide is a useful research compound. Its molecular formula is C21H19FN4O2S and its molecular weight is 410.47. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-phenethyloxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-phenethyloxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
合成と構造的多様性
ピラゾロ[3,4-b]ピリジンは、1H-異性体と2H-異性体の2つの互変異性体として存在する魅力的なヘテロ環式化合物群です。 5,500件以上の参考文献(2,400件の特許を含む)で、30万件以上の1H-ピラゾロ[3,4-b]ピリジンが記述されています。 これらの化合物は、N1位、C3位、C4位、C5位、およびC6位にさまざまな置換基を示します。 合成法と構造的多様性を調べてみましょう .
合成法
研究者は、ピラゾロ[3,4-b]ピリジンへのアクセスのためのさまざまな合成経路を採用してきました。 事前に形成されたピラゾールまたはピリジンから出発して、これらの方法はさまざまな置換基の導入を可能にします。 特に、これらの化合物がプリン塩基(アデニンとグアニン)と構造的に類似しているため、医薬品化学者を引き付けてきました。 1H-ピラゾロ[3,4-b]ピリジンと2H-ピラゾロ[3,4-b]ピリジンの両方の合成は、数多くの戦略が報告されており、十分に文書化されています .
a. 抗腫瘍活性: 特定のピラゾロ[3,4-b]ピリジンは、有望な抗腫瘍特性を示します。 研究者は、特に癌経路に関与するキナーゼを標的とした、キナーゼ阻害剤としての可能性を探求してきました。 これらの化合物は、細胞増殖、血管新生、および転移を阻害する可能性があります .
b. 抗炎症作用: 炎症はさまざまな疾患において重要な役割を果たします。 一部のピラゾロ[3,4-b]ピリジンは、主要な炎症経路を調節することにより、抗炎症活性を示しています。 これらの化合物は、炎症性疾患の治療に役立つ可能性があります .
c. 神経保護: 神経変性疾患は、重大な健康上の課題です。 特定のピラゾロ[3,4-b]ピリジンは、おそらく抗酸化メカニズムを通じて、神経保護効果を示しています。 これらの化合物は、アルツハイマー病やパーキンソン病などの疾患に有望である可能性があります .
d. 抗菌特性: 研究者は、ピラゾロ[3,4-b]ピリジンを潜在的な抗菌剤として調査してきました。 細菌、真菌、および寄生虫に対する活性が調べられており、薬剤開発の興味深い候補となっています .
e. 酵素阻害: 酵素阻害は、薬物設計における一般的な戦略です。 ピラゾロ[3,4-b]ピリジンは、キナーゼ、プロテアーゼ、およびホスホジエステラーゼなどの特定の酵素の阻害剤として研究されてきました。 これらの化合物は、さまざまな疾患において治療上の意味合いを持つ可能性があります .
f. その他の用途: 上記の分野に加えて、ピラゾロ[3,4-b]ピリジンは、心臓血管疾患、代謝性疾患などの可能性について調査されてきました。 それらの多様な生物学的活性は、研究と薬物開発を絶えず刺激しています .
要約すると、あなたが言及した化合物は、さまざまな科学分野で大きな可能性を秘めています。 その構造的多様性、合成方法、および生物医学的用途は、エキサイティングな研究分野となっています。 世界中の研究者は、その多面的な特性を探求し続け、新しい治療の道を切り開こうとしています . 特定のアプリケーションの詳細を知りたい場合は、遠慮なくお尋ねください!
作用機序
Target of Action
The primary target of this compound is histone deacetylase-3 (HDAC3) . HDAC3 is one of the eleven zinc-dependent histone deacetylases that catalyze the hydrolysis of acetyl groups from histone lysine residues . They play a crucial role in the regulation of gene expression and cell proliferation .
Mode of Action
The compound was designed to work as a selective degrader of HDAC3 .
Biochemical Pathways
HDAC3 is involved in a wide range of diseases, including cancer . Dysregulation of their epigenetic activity has been implicated in these diseases . The compound’s interaction with HDAC3 could potentially affect these biochemical pathways.
Result of Action
The compound was tested in vitro against human class-I HDACs isoforms and showed an IC50 = 3.4 µM against HDAC3 .
特性
IUPAC Name |
N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-phenylethyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O2S/c22-15-6-8-16(9-7-15)26-19(17-12-29-13-18(17)25-26)24-21(28)20(27)23-11-10-14-4-2-1-3-5-14/h1-9H,10-13H2,(H,23,27)(H,24,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGCMEVOFQZDRGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)F)NC(=O)C(=O)NCCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

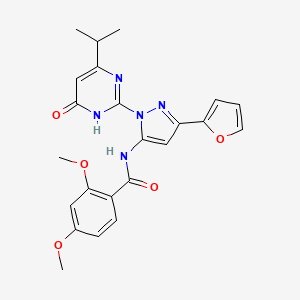
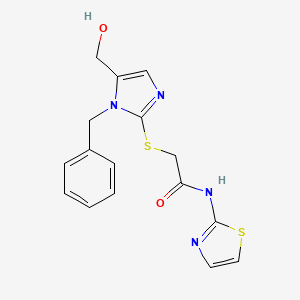
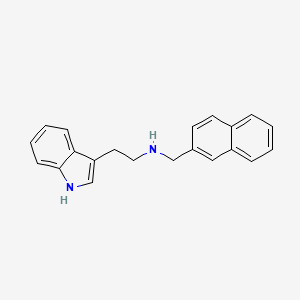
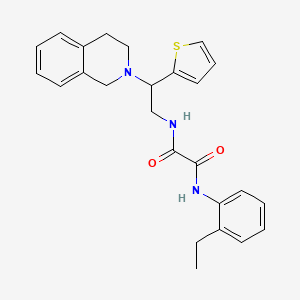

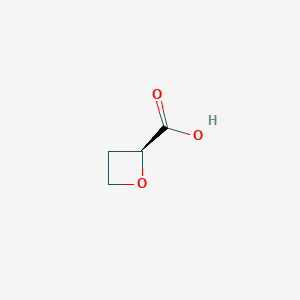
![2-Amino-4-(4-chlorophenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2385147.png)
![N',1-bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrole-2-sulfonohydrazide](/img/structure/B2385148.png)
![3-chloro-2-methylpyrido[2,3-b]pyrazine](/img/structure/B2385149.png)
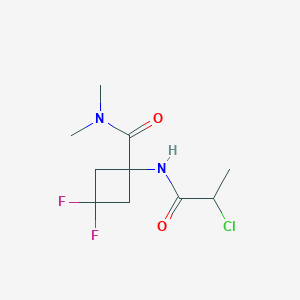
![2-{[1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}-N-methyl-1-hydrazinecarbothioamide](/img/structure/B2385153.png)
![Tert-butyl 2-oxo-3,9-diazaspiro[5.5]undecane-5-carboxylate](/img/structure/B2385154.png)
![Ethyl 2-{2-[(4-hydroxy-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-yl}benzenecarboxylate](/img/structure/B2385155.png)
